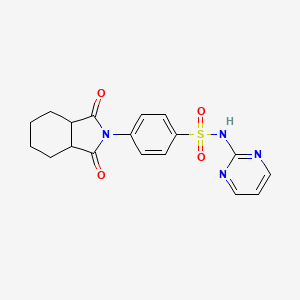
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-2-pyrimidinylbenzenesulfonamide
描述
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-2-pyrimidinylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for several decades. DIDS is a potent inhibitor of chloride channels and has been extensively studied for its physiological and biochemical effects on various cell types.
作用机制
DIDS inhibits chloride channels by binding to a specific site on the channel protein. The binding of DIDS to the channel protein results in the inhibition of chloride ion transport across the cell membrane. The exact mechanism of action of DIDS on chloride channels is not fully understood, but it is believed to involve the disruption of the channel protein conformation or the blocking of the chloride ion pore.
Biochemical and Physiological Effects:
DIDS has been shown to have various biochemical and physiological effects on different cell types. It has been shown to inhibit cell volume regulation, alter ion transport, and affect cell signaling pathways. DIDS has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, DIDS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DIDS is a potent and selective inhibitor of chloride channels, making it a valuable tool for investigating the role of chloride channels in cell physiology. However, DIDS has some limitations in lab experiments. It has been shown to have off-target effects on other ion channels, such as the K+ channel and the Na+/K+ ATPase. In addition, DIDS has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of DIDS. One direction is to investigate the role of DIDS in the regulation of other ion channels and transporters. Another direction is to investigate the use of DIDS as a therapeutic agent for the treatment of various diseases, such as cystic fibrosis and cancer. Future studies could also focus on developing more potent and selective inhibitors of chloride channels based on the structure of DIDS.
科学研究应用
DIDS has been extensively studied for its physiological and biochemical effects on various cell types. It has been shown to inhibit various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for the transport of chloride ions across the cell membrane. DIDS has also been shown to inhibit the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC). DIDS has been used in various studies to investigate the role of chloride channels in cell physiology, including cell volume regulation, ion transport, and cell signaling.
属性
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-16-14-4-1-2-5-15(14)17(24)22(16)12-6-8-13(9-7-12)27(25,26)21-18-19-10-3-11-20-18/h3,6-11,14-15H,1-2,4-5H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBBXDLCNLANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3967428.png)
![9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B3967432.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3967439.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)
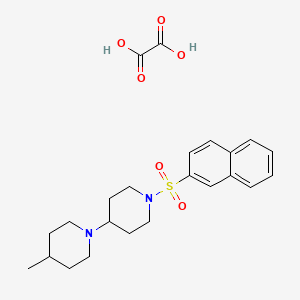
![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)
![(2E)-3-(2-furyl)-N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]prop-2-en-1-amine](/img/structure/B3967466.png)
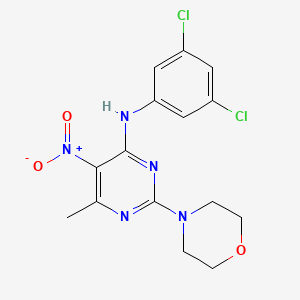
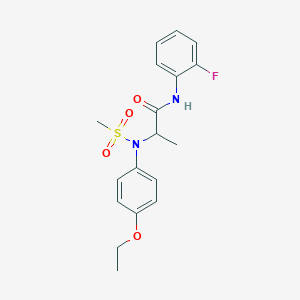
![4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3967478.png)
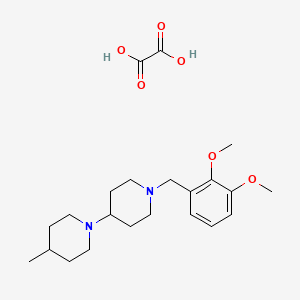
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
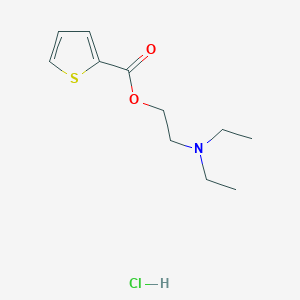
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)